4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847722
InChI: InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H
SMILES:
Molecular Formula: C28H18Br2N2
Molecular Weight: 542.3 g/mol

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine

CAS No.:

Cat. No.: VC15847722

Molecular Formula: C28H18Br2N2

Molecular Weight: 542.3 g/mol

* For research use only. Not for human or veterinary use.

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine -

Specification

Molecular Formula C28H18Br2N2
Molecular Weight 542.3 g/mol
IUPAC Name 4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine
Standard InChI InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H
Standard InChI Key UHCYUVNJVPRFGF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine has the molecular formula C28H18Br2N2 and a molecular weight of 542.3 g/mol . The compound’s systematic IUPAC name, 4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine, reflects its substitution pattern, with bromine atoms at the 3- and 5-positions of one phenyl ring and biphenyl moieties at the 4- and 6-positions of the pyrimidine core.

Structural Features

The molecule’s structure is defined by a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at three positions:

  • Position 2: A phenyl group (C6H5).

  • Position 4: A [1,1'-biphenyl]-4-yl group (C6H5-C6H4).

  • Position 6: A 3,5-dibromophenyl group (Br2C6H3) .

The SMILES notation (C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br) and InChIKey (UHCYUVNJVPRFGF-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration.

Synthesis and Production

Synthetic Routes

The synthesis of 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling strategies. A representative pathway includes:

  • Preparation of 3,5-Dibromophenylboronic Acid:
    Bromination of phenylboronic acid using Br2 in dichloromethane yields the dibrominated precursor.

  • Suzuki-Miyaura Coupling:
    Reaction of 4-chloro-2-phenyl-6-(4-biphenyl)pyrimidine with 3,5-dibromophenylboronic acid in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) facilitates aryl-aryl bond formation.

  • Purification:
    Column chromatography or recrystallization isolates the target compound, with yields typically ranging from 45% to 65%.

Industrial Production Considerations

Scalable synthesis requires optimization of:

  • Catalyst Loading: Reducing Pd catalyst concentrations to <1 mol% lowers costs.

  • Solvent Systems: Switching from THF to toluene improves reaction efficiency.

  • Continuous Flow Reactors: Enhancing throughput and reproducibility compared to batch processes.

Physical and Chemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight542.3 g/mol
Melting PointNot reported
SolubilityInsoluble in water; soluble in DCM, DMF
StabilityStable under inert atmosphere

The compound’s low aqueous solubility and high lipophilicity (logP ≈ 6.2) suggest utility in hydrophobic environments, such as lipid bilayer interactions or organic semiconductor applications .

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